

Head-to-head comparison of ABBV-318 and carbamazepine for trigeminal neuralgia

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Compound of Interest		
Compound Name:	ABBV-318	
Cat. No.:	B10829292	Get Quote

A Head-to-Head Comparison: ABBV-318 and Carbamazepine for Treminal Neuralgia

For Researchers, Scientists, and Drug Development Professionals

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. For decades, carbamazepine has been the cornerstone of medical management. However, its use is often limited by incomplete efficacy and a challenging side-effect profile. This has spurred the search for novel therapeutic agents with improved efficacy and tolerability. One such investigational compound is **ABBV-318**, a selective voltage-gated sodium channel (Nav) blocker.

This guide provides a detailed, head-to-head comparison of the established first-line treatment, carbamazepine, and the preclinical candidate, **ABBV-318**. The comparison is based on available preclinical and clinical data, focusing on their mechanism of action, pharmacokinetics, efficacy, and safety profiles. It is important to note that **ABBV-318** is an investigational compound and has not yet been evaluated in human clinical trials for trigeminal neuralgia. Therefore, this comparison juxtaposes the extensive clinical data for carbamazepine with the preclinical findings for **ABBV-318** to offer a forward-looking perspective on potential advancements in TN therapy.



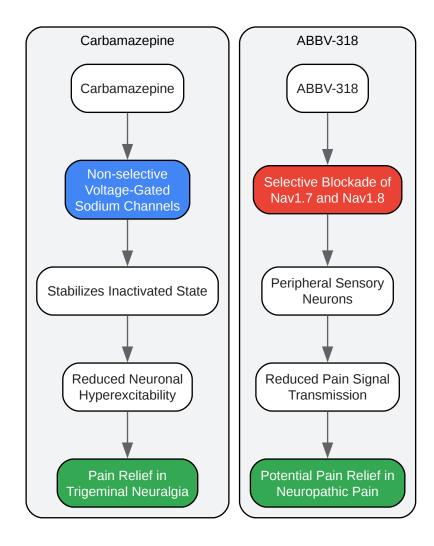
Mechanism of Action: A Tale of Two Sodium Channel Blockers

Both carbamazepine and **ABBV-318** exert their analgesic effects by modulating voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. However, their selectivity for different Nav channel subtypes distinguishes their mechanisms.

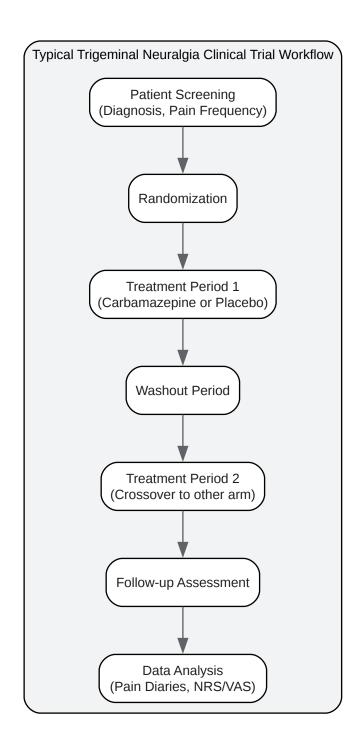
Carbamazepine: This well-established anticonvulsant primarily acts as a non-selective blocker of voltage-gated sodium channels. It preferentially binds to the inactivated state of the channel, thereby inhibiting the rapid and repetitive firing of neurons that is characteristic of the ectopic nerve impulses in trigeminal neuralgia.

ABBV-318: This novel compound is a potent and selective blocker of Nav1.7 and Nav1.8 sodium channel subtypes.[1][2] These channels are preferentially expressed in peripheral sensory neurons and are considered critical mediators of pain signaling. By selectively targeting these channels, **ABBV-318** aims to provide targeted pain relief with a potentially lower burden of central nervous system (CNS) side effects compared to non-selective sodium channel blockers.









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References

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